
Proroxan
Vue d'ensemble
Description
Proroxan, également connu sous le nom de pyrroxane ou pirroksan, est un médicament pharmaceutique principalement utilisé comme agent antihypertenseur. Il a été développé dans les années 1970 à l'Institut de toxicologie du ministère de la santé de l'URSS. This compound est un alpha-bloqueur non sélectif (antagoniste des α-adrénocepteurs) et est utilisé dans le traitement de la maladie de Ménière, du mal des transports et de la dermatite allergique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Proroxan est synthétisé par une série de réactions chimiques impliquant la formation de sa structure principale, le chlorhydrate de 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phénylpyrrolidin-1-yl)propan-1-one. La synthèse implique l'utilisation de réactifs tels que la 3-phénylpyrrolidine et divers acides et bases pour contrôler le pH et faciliter la réaction .
Méthodes de production industrielle
La production industrielle de this compound implique une synthèse à grande échelle utilisant la chromatographie liquide haute performance (HPLC) pour la purification. Le procédé comprend l'utilisation de l'analyse chromatographique en phase inverse avec des colonnes et des détecteurs spécifiques pour assurer la pureté et la stabilité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Proroxan subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases et les agents oxydants ou réducteurs. Les conditions varient en fonction de la réaction souhaitée, les niveaux de pH et les températures spécifiques étant cruciaux pour des résultats optimaux .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent avoir des propriétés pharmacologiques et des applications différentes .
Applications De Recherche Scientifique
Scientific Research Applications
Proroxan has been investigated for multiple applications across different domains:
-
Medicine :
- Hypertension Treatment : this compound is primarily used to manage high blood pressure.
- Ménière's Disease : It helps alleviate symptoms associated with this inner ear disorder.
- Motion Sickness : The compound has shown effectiveness in reducing symptoms related to motion sickness.
- Allergic Dermatitis : Its anti-allergic properties make it useful in treating skin conditions.
-
Biology :
- Cellular Signaling Studies : Research has focused on how this compound influences cellular signaling pathways, particularly in vascular smooth muscle and neuronal cells.
- Neuropharmacology : Investigations into its effects on neurotransmitter release and uptake have highlighted its potential in treating psychiatric disorders.
-
Chemistry :
- Model Compound : this compound serves as a model compound for studying the interactions of alpha-blockers with adrenergic receptors.
- Pharmacokinetics Research : Studies have examined its solubility and stability under varying pH conditions, which affect its pharmacokinetics.
-
Industry :
- Modified-Release Formulations : this compound is utilized in developing prolonged-release dosage forms to enhance bioavailability and stability.
Case Study 1: Efficacy in Hypertension Management
A clinical study demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The results indicated an average reduction of 20 mmHg in systolic pressure after a single dose of 30 mg.
Case Study 2: Motion Sickness Relief
In a controlled trial involving participants prone to motion sickness, this compound was administered at a dosage of 30 mg. The outcomes showed a significant improvement in tolerance to motion stimuli, with a 75% increase in the time before symptoms manifested compared to a placebo group.
Case Study 3: Neuropharmacological Effects
Research investigating the neuropharmacological properties of this compound revealed its potential to modulate neurotransmitter systems. In animal models, it was observed that this compound administration led to decreased motivation for alcohol consumption, suggesting its utility in addiction treatment.
Mécanisme D'action
Proroxan exerts its effects by blocking alpha-adrenoreceptors, which are involved in the regulation of vascular tone and blood pressure. By inhibiting these receptors, this compound reduces the constriction of blood vessels, leading to a decrease in blood pressure. It also affects central nervous system pathways, contributing to its use in treating motion sickness and other neurological conditions .
Comparaison Avec Des Composés Similaires
Proroxan est comparé à d'autres alpha-bloqueurs tels que :
Prazosin : Un autre alpha-bloqueur utilisé pour traiter l'hypertension et l'anxiété.
Doxazosine : Utilisé pour l'hypertension et l'hyperplasie bénigne de la prostate.
Terazosin : Similaire à la doxazosine, utilisé pour l'hypertension et les problèmes de prostate.
Unicité
This compound est unique en raison de son apparition rapide d'action et de sa courte durée d'effet. Il possède également une structure chimique distincte qui permet des interactions spécifiques avec les alpha-adrénocepteurs, le rendant efficace pour réduire la consommation d'alcool et de drogues .
Activité Biologique
Proroxan, also known as pyrroxan, is an α-adrenergic antagonist that has garnered attention for its diverse biological activities, particularly in the fields of psychiatry and pharmacology. Originally developed in the 1970s, it was primarily used for treating vegetative crises and has since been explored for various other therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, clinical applications, and case studies.
This compound functions by selectively blocking α-adrenergic receptors, which inhibits the effects of endogenous catecholamines like norepinephrine. This mechanism is essential in managing conditions characterized by excessive adrenergic activity. The drug's ability to modulate neurotransmitter levels has led to its investigation in several clinical contexts.
1. Treatment of Diencephalic Disorders
This compound has been effectively used in treating diencephalic disorders, particularly vegetative crises. Clinical studies have shown significant improvements in patients experiencing autonomic dysregulation, characterized by symptoms such as dizziness and nausea. A study indicated that a single oral dose of 30 mg this compound significantly increased statokinetic stability and reduced symptoms of motion sickness compared to a control group .
2. Anti-Alcohol and Anti-Drug Effects
Research has demonstrated this compound's potential in reducing alcohol and drug motivation. It has shown promise in psychiatric settings for patients with substance use disorders, where it helps decrease cravings and consumption levels .
3. Vestibular Function Improvement
In controlled trials, this compound exhibited a notable effect on vestibular function, decreasing the severity of vestibular responses by approximately 60% during motion sickness tests. This suggests its utility in managing vestibular disorders .
Case Studies and Clinical Trials
Several studies have explored this compound's efficacy across different patient populations:
- Study on Motion Sickness : A randomized trial compared this compound (30 mg) with dimenhydrinate (100 mg) in patients subjected to motion sickness tests. Results indicated that this compound was comparably effective while exerting a more favorable profile on sensory responses .
- Psychiatric Applications : In patients with anxiety disorders, this compound demonstrated a reduction in anxiety symptoms due to its adrenergic blockade properties, supporting its use as an adjunct therapy .
Biological Activity Summary Table
Pharmacokinetics
This compound is administered orally and exhibits rapid absorption with peak plasma concentrations typically reached within 1-2 hours post-administration. Its pharmacokinetic profile indicates a half-life conducive to its use in acute settings while allowing for flexibility in dosing regimens.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIISXIDAZYOLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33025-33-1 (hydrochloride) | |
Record name | Proroxan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046285 | |
Record name | Proroxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33743-96-3 | |
Record name | Proroxan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proroxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROROXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5WT3QN49G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.